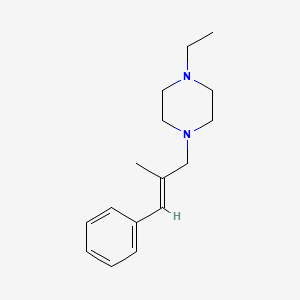
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as EMPP, is a piperazine derivative that has been the focus of scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. However, its effects on normal cells and tissues have not been fully studied. This compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages for laboratory experiments, including its low toxicity profile and its ability to inhibit the growth of cancer cells. However, its effects on normal cells and tissues have not been fully studied, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, including its potential as an anticancer agent in clinical trials. Further studies are needed to determine its effects on normal cells and tissues, as well as its mechanism of action. This compound may also have potential as a treatment for other diseases, such as neurodegenerative disorders, and further studies are needed to explore these potential applications.
Synthesis Methods
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods, including the reaction of piperazine with 1-phenyl-2-butanone, followed by the reaction with ethyl iodide and 2-methyl-3-phenylacrolein. Another method involves the reaction of piperazine with 2-methyl-3-phenylacrolein, followed by the reaction with ethyl iodide. Both methods result in the formation of this compound as a white crystalline powder.
Scientific Research Applications
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
1-ethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-17-9-11-18(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYQSLOIUJWES-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
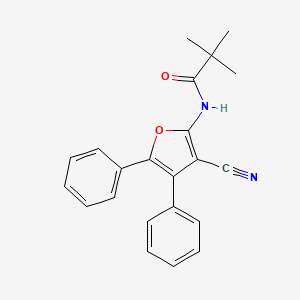
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)

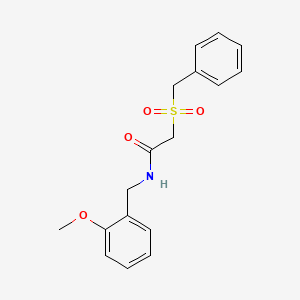
![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
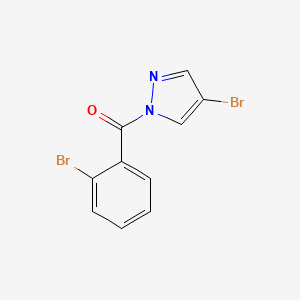
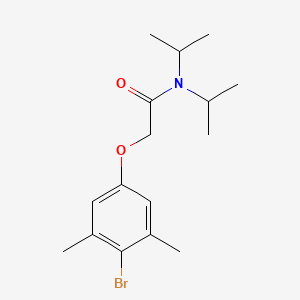
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)